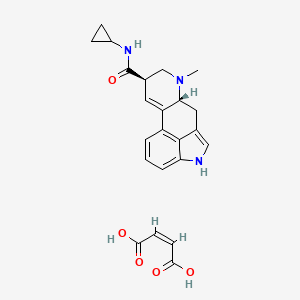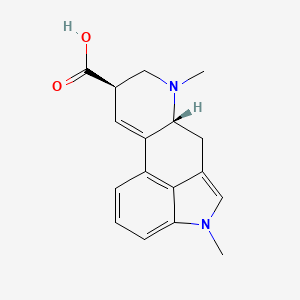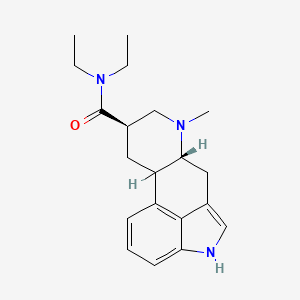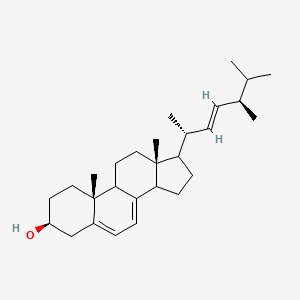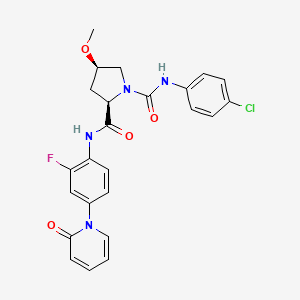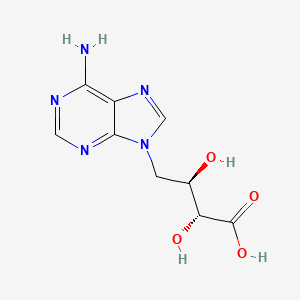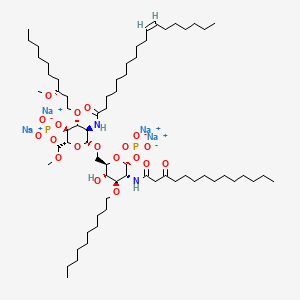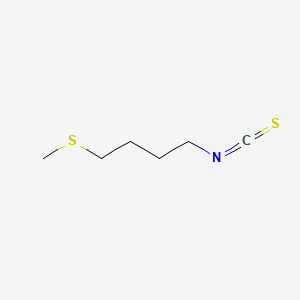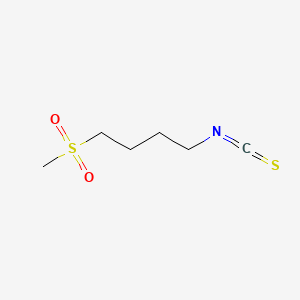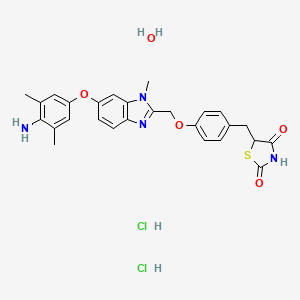
Efatutazone dihydrochloride monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CS-7017 monohydrate is a selective agonist of peroxisome proliferator-activated receptor gamma (PPARγ) belonging to the thiazolidinedione class. It has been studied for its potential therapeutic applications in various cancers, including non-small cell lung cancer, thyroid cancer, and liposarcoma . The compound is known for its ability to induce morphological changes, cellular differentiation, and antiproliferative effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CS-7017 monohydrate involves multiple steps, starting from the appropriate benzimidazole and thiazolidinedione derivatives. The key steps include:
Formation of Benzimidazole Derivative: The synthesis begins with the preparation of a benzimidazole derivative through the reaction of 4-amino-3,5-dimethylphenol with 1-methylbenzimidazole.
Thiazolidinedione Formation: The thiazolidinedione ring is formed by reacting the benzimidazole derivative with thiazolidine-2,4-dione under specific conditions.
Final Coupling: The final step involves coupling the thiazolidinedione derivative with a phenylmethyl group to form CS-7017 monohydrate.
Industrial Production Methods
Industrial production of CS-7017 monohydrate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically produced in solid powder form with a purity greater than 99% .
Chemical Reactions Analysis
Types of Reactions
CS-7017 monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions involving the phenylmethyl group can lead to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and aryl halides.
Major Products Formed
Scientific Research Applications
Mechanism of Action
CS-7017 monohydrate exerts its effects through the activation of peroxisome proliferator-activated receptor gamma (PPARγ). Upon activation, PPARγ forms a heterodimer with retinoid X receptor (RXR) and binds to specific response elements in the DNA, leading to the transcription of target genes involved in cell differentiation, proliferation, and apoptosis . The compound also modulates the transforming growth factor-beta (TGF-β) and Smad pathways, which are crucial for its antiproliferative and antitumor effects .
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione class PPARγ agonist with similar effects but different potency and side effect profile.
Pioglitazone: A PPARγ agonist used primarily for the treatment of diabetes, with some overlapping applications in cancer research.
Troglitazone: An older PPARγ agonist with a different safety profile and limited use due to hepatotoxicity.
Uniqueness of CS-7017 Monohydrate
CS-7017 monohydrate is unique due to its high affinity and selectivity for PPARγ, leading to potent antiproliferative effects in cancer cells. Its ability to modulate multiple signaling pathways, including TGF-β and Smad, further distinguishes it from other PPARγ agonists .
Properties
CAS No. |
1048002-36-3 |
|---|---|
Molecular Formula |
C27H30Cl2N4O5S |
Molecular Weight |
593.5 g/mol |
IUPAC Name |
5-[[4-[[6-(4-amino-3,5-dimethylphenoxy)-1-methylbenzimidazol-2-yl]methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrate;dihydrochloride |
InChI |
InChI=1S/C27H26N4O4S.2ClH.H2O/c1-15-10-20(11-16(2)25(15)28)35-19-8-9-21-22(13-19)31(3)24(29-21)14-34-18-6-4-17(5-7-18)12-23-26(32)30-27(33)36-23;;;/h4-11,13,23H,12,14,28H2,1-3H3,(H,30,32,33);2*1H;1H2 |
InChI Key |
JMFBDJASOQDDGR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1N)C)OC2=CC3=C(C=C2)N=C(N3C)COC4=CC=C(C=C4)CC5C(=O)NC(=O)S5.O.Cl.Cl |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)OC2=CC3=C(C=C2)N=C(N3C)COC4=CC=C(C=C4)CC5C(=O)NC(=O)S5.O.Cl.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Efatutazone dihydrochloride monohydrate; Inolitazone dihydrochloride monohydrate; UNII-4AUO475Y7H; CS-7017 monohydrate. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(Carbamoylamino)-1-oxopropan-2-yl 3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B1671038.png)

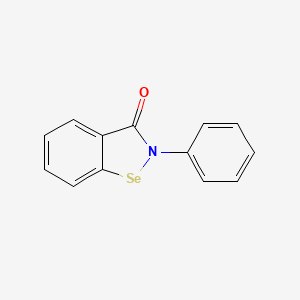
![(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1671042.png)
